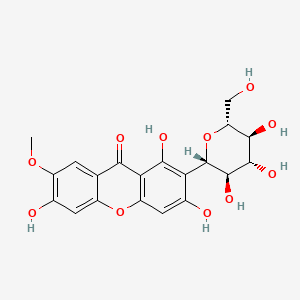

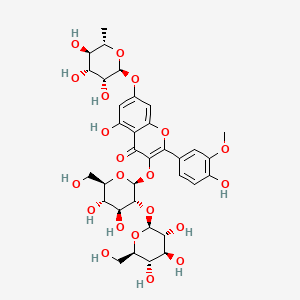

Isorhamnetin 3-sophoroside-7-rhamnoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

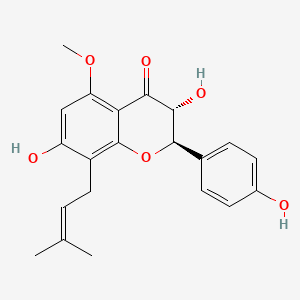

Isorhamnetin 3-sophoroside-7-rhamnoside is a natural flavonol glycoside . It is the major flavonol glycoside isolated from sea buckthorn (Hippophaë rhamnoides) . It has been found to inhibit the growth of harmful microalgae .

Synthesis Analysis

Isorhamnetin-3-O-rhamnoside was purified and its cytotoxicity against HepG2, MCF-7, and A549 cells were evaluated . The method for isorhamnetin-3-O-rhamnoside production described in the study could be widely used for the rhamnosylation of flavonoids .Molecular Structure Analysis

The molecular formula of Isorhamnetin 3-sophoroside-7-rhamnoside is C34H42O21 . A comparison of the m/z values of the molecular ion (M – H) − of the product (461.1104) showed that the differences corresponded to a rhamnose residue in isorhamnetin (315.0518) .Physical And Chemical Properties Analysis

The molecular weight of Isorhamnetin 3-sophoroside-7-rhamnoside is 786.7 g/mol . The exact mass is 786.22185834 g/mol and the monoisotopic mass is also 786.22185834 g/mol .Scientific Research Applications

Phytonutrients

Isorhamnetin glycosides (IGs), including Isorhamnetin 3-sophoroside-7-rhamnoside, are an essential class of flavonoids derived from dietary and medicinal plants such as Opuntia ficus-indica, Hippophae rhamnoides, and Ginkgo biloba . They are widely used in food and nutraceuticals due to their health-promoting benefits .

Health Benefits

IGs exhibit diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis . They exert therapeutic effects through multiple networks of underlying molecular signaling pathways .

Bioaccessibility

IGs, including Isorhamnetin 3-sophoroside-7-rhamnoside, exhibit higher bioaccessibility and plasma concentrations and longer average residence time in blood than aglycones .

Synthesis

Isorhamnetin-3-O-rhamnoside was synthesized by a highly efficient three-enzyme (rhamnosyltransferase, glycine max sucrose synthase and uridine diphosphate (UDP)-rhamnose synthase) cascade using a UDP-rhamnose regeneration system .

Cytotoxicity

Isorhamnetin-3-O-rhamnoside was purified and the cytotoxicity against HepG2, MCF-7, and A549 cells were evaluated .

Nanoparticle Synthesis

Isorhamnetin 3-sophoroside-7-rhamnoside is useful for the investigation of the synthesis of nanoparticles as a homogeneous catalyst .

Microalgae Growth Inhibition

Isorhamnetin 3-sophoroside-7-rhamnoside inhibited the growth of harmful microalgae .

Fruit Ripening

Isorhamnetin 3-sophoroside-7-rhamnoside is closely related to the convergence of different fruit pups, which is less affected by some known convergent compounds .

Future Directions

While Isorhamnetin 3-sophoroside-7-rhamnoside has shown potential in inhibiting the growth of harmful microalgae , more research is needed to fully understand its mechanism of action and potential applications. The investigations on its mechanism of action are limited and lack of detailed scientific validation .

properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQKXKNZQQBTDD-IOCIRFPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorhamnetin 3-sophoroside-7-rhamnoside | |

Q & A

Q1: What is the relationship between isorhamnetin-3-O-sophoroside-7-O-rhamnoside and the sensory properties of sea buckthorn berries?

A1: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside, a flavonol glycoside found in sea buckthorn berries, has been identified as a contributor to the berries' astringent taste. Research suggests that this compound, along with malic acid and other isorhamnetin glycosides, plays a significant role in the perceived astringency of sea buckthorn puree. Interestingly, while some studies have linked proanthocyanidin dimers and trimers to astringency, their impact appears to be less significant than initially thought in the context of sea buckthorn berries [, , ].

Q2: Beyond sea buckthorn, in what other plant species has isorhamnetin-3-O-sophoroside-7-O-rhamnoside been identified, and are there any potential applications related to this compound?

A2: Isorhamnetin-3-O-sophoroside-7-O-rhamnoside has been isolated from the berries of Hippophae rhamnoides subsp. Sinensis Rousi, a subspecies of sea buckthorn []. Furthermore, research indicates that this compound, along with other flavonoids like quercetin-3‑O‑2’,6’‑dirhamnosylglucoside and quercetin rhamnosyl dihexoside, could serve as a potential biomarker for resistance to carmine cochineal (Dactylopius opuntiae) in certain forage palm species (Opuntia spp. and Nopalea spp.) []. This discovery highlights the potential of this compound in developing pest-resistant crops.

Q3: Are there established analytical methods for detecting and quantifying isorhamnetin-3-O-sophoroside-7-O-rhamnoside in plant material?

A3: While specific details regarding validated analytical methods for isorhamnetin-3-O-sophoroside-7-O-rhamnoside are limited in the provided research, studies commonly utilize chromatographic techniques for its isolation and purification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has proven effective in identifying and quantifying flavonoid glycosides, including isorhamnetin-3-O-sophoroside-7-O-rhamnoside, within complex plant matrices [, ]. Further research focusing on method development and validation for this specific compound would be beneficial to ensure accurate and reliable quantification in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)